2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for syringin involves a five-step synthesis using Doebner-Knoevenagel condensation of syringaldehyde with malonic acid as the key step to form the α, β-unsaturated carboxylic acid . This method is significant for its efficiency in producing syringin in a laboratory setting.
Industrial Production Methods
In industrial settings, syringin is often extracted and purified from plant sources. For example, macroporous resin adsorption and desorption techniques are used to enrich and purify syringin from Acanthopanax senticosus . The optimal conditions for this process include specific flow rates and ethanol-water solutions for desorption .
Chemical Reactions Analysis
Types of Reactions
Syringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving syringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For instance, oxidation of syringin can lead to the formation of syringaldehyde, while reduction can yield syringol .
Scientific Research Applications
Syringin has a wide range of scientific research applications:
Chemistry: Syringin is used as a precursor for synthesizing other phenylpropanoid glycosides.
Biology: It is studied for its role in plant defense mechanisms and its effects on various biological pathways.
Mechanism of Action
Syringin exerts its effects through various molecular targets and pathways. It has been shown to modulate immune responses, inhibit tumor growth, and regulate blood sugar and lipid levels . The compound interacts with specific enzymes and receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Syringin is often compared with other phenylpropanoid glycosides, such as eleutheroside E and isofraxidin . While these compounds share similar structures and some pharmacological properties, syringin is unique in its specific effects on immune modulation and tumor suppression . Other similar compounds include sinapyl alcohol and coniferin, which also exhibit various biological activities .
Biological Activity
2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol is a complex organic compound with significant biological activity. This compound is part of a larger class of phenolic compounds known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H30O13, and it features several functional groups that contribute to its biological properties. The structure includes methoxy groups and a hydroxymethyl moiety, which are often associated with antioxidant and anti-inflammatory activities.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit strong antioxidant activity. This activity is primarily due to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. For instance, in experiments involving macrophages, the compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups facilitate the donation of electrons to free radicals.
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Disruption of Microbial Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXKWHHAMZTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859218 |
Source
|
Record name | 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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